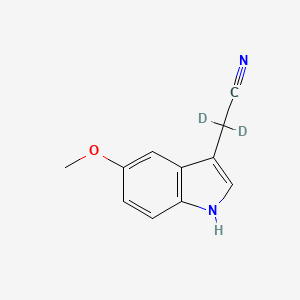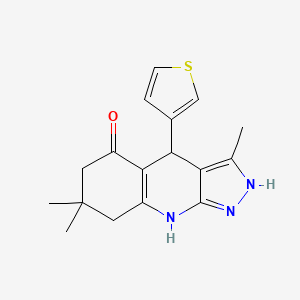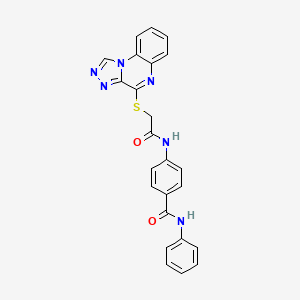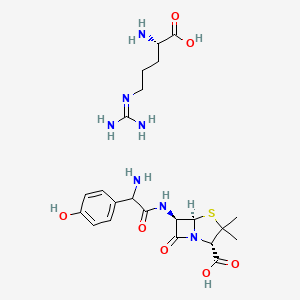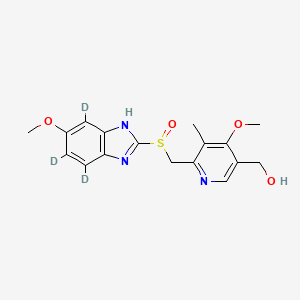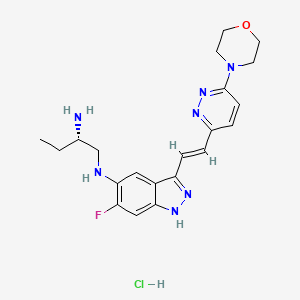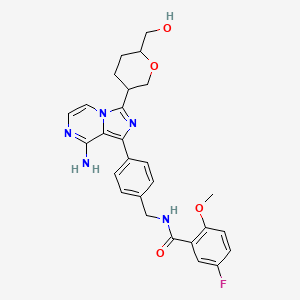
Btk-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Btk-IN-12 is a small molecule inhibitor targeting Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B cells and other hematopoietic cells. BTK is involved in the proliferation, survival, and differentiation of B cells, making it a significant target for therapeutic interventions in various B-cell malignancies and autoimmune diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-12 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
化学反応の分析
Types of Reactions
Btk-IN-12 undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
科学的研究の応用
Btk-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK-related signaling pathways and to develop new BTK inhibitors.
Biology: Employed in research to understand the role of BTK in B-cell development and function.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies such as chronic lymphocytic leukemia and autoimmune diseases like rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals targeting BTK .
作用機序
Btk-IN-12 exerts its effects by binding covalently to the cysteine residue (Cys-481) in the active site of BTK. This binding inhibits the kinase activity of BTK, preventing the phosphorylation of downstream signaling molecules and ultimately blocking the signaling pathways that promote B-cell proliferation and survival. The inhibition of BTK activity leads to reduced B-cell activation and proliferation, making this compound an effective therapeutic agent for B-cell malignancies and autoimmune diseases .
類似化合物との比較
Similar Compounds
Similar compounds to Btk-IN-12 include other BTK inhibitors such as:
Ibrutinib: The first FDA-approved BTK inhibitor, used to treat various B-cell malignancies.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: Another second-generation BTK inhibitor with enhanced potency and selectivity.
Orelabrutinib: A newer BTK inhibitor with a favorable safety profile and efficacy in clinical trials .
Uniqueness of this compound
This compound is unique due to its specific binding affinity and selectivity for BTK, which minimizes off-target effects and enhances its therapeutic potential. Additionally, its chemical structure allows for modifications that can further improve its pharmacokinetic properties and efficacy .
特性
分子式 |
C27H28FN5O4 |
|---|---|
分子量 |
505.5 g/mol |
IUPAC名 |
N-[[4-[8-amino-3-[6-(hydroxymethyl)oxan-3-yl]imidazo[1,5-a]pyrazin-1-yl]phenyl]methyl]-5-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C27H28FN5O4/c1-36-22-9-7-19(28)12-21(22)27(35)31-13-16-2-4-17(5-3-16)23-24-25(29)30-10-11-33(24)26(32-23)18-6-8-20(14-34)37-15-18/h2-5,7,9-12,18,20,34H,6,8,13-15H2,1H3,(H2,29,30)(H,31,35) |
InChIキー |
ZIDSHDSDYPAALX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)C3=C4C(=NC=CN4C(=N3)C5CCC(OC5)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


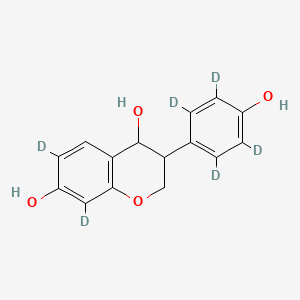
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
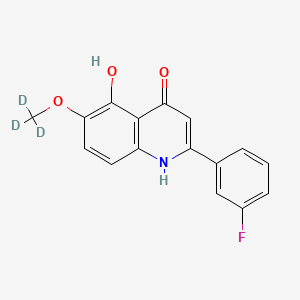
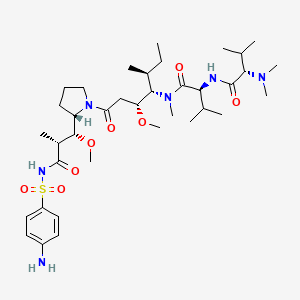
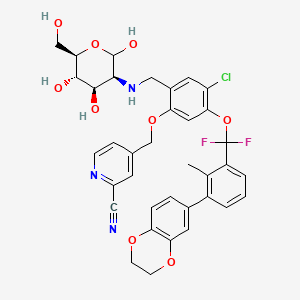
![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)
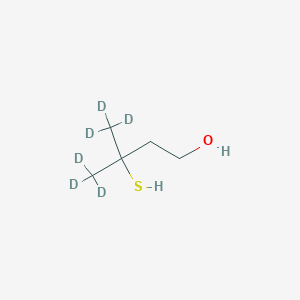
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
